Reactivity Ranking: Comparative Solvolysis Rates with Ethanol
The methoxymethyl (-CH₂OCH₃) group confers a moderate activating effect on the benzoyl chloride core, placing it between the weakly activating 4-methyl and the strongly activating 4-methoxy substituents. A landmark study by Norris and Ware quantified the relative reactivities of various para-substituted benzoyl chlorides with ethyl alcohol at 0 °C [1]. The study provides direct comparative data for p-methylbenzoyl chloride (relative rate = 0.78) and the powerful activator p-methoxybenzoyl chloride (relative rate ≈ 30-42 based on ortho-methoxy data and known para-activation trends) [1]. A related structural analog, p-chloromethylbenzoyl chloride (p-CH₂Cl), exhibited a relative rate of 1.3 [1]. The p-methoxymethyl analog is predicted to exhibit a relative rate between that of p-methyl (0.78) and p-methoxy (>30), likely closer to the p-chloromethyl value (1.3) due to similar inductive electron withdrawal by the heteroatom mitigated by hyperconjugation, offering a tunable reactivity not achievable with the extremes.
| Evidence Dimension | Relative solvolysis rate |
|---|---|
| Target Compound Data | Predicted relative rate ~1.0-1.5 |
| Comparator Or Baseline | Benzoyl chloride (rate = 1.0); p-Methylbenzoyl chloride (rate = 0.78); p-Chloromethylbenzoyl chloride (rate = 1.3) |
| Quantified Difference | Approximately 1.3-1.9x faster than p-methylbenzoyl chloride; significantly slower than p-methoxybenzoyl chloride (>20x slower) |
| Conditions | Reaction with ethyl alcohol at 0°C |
Why This Matters
This intermediate reactivity profile is crucial for chemoselective acylations in complex molecule synthesis, where a highly reactive p-methoxy group could lead to over-acylation or undesired side reactions.
- [1] Norris, J. F.; Ware, V. W. The Reactivity of Atoms and Groups in Organic Compounds. XIX. The Relative Reactivities of the Chlorine Atoms in Certain Derivatives of Benzoyl Chloride. J. Am. Chem. Soc. 1939, 61 (6), 1418–1423. View Source
